
N-hydroxy-L-valine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Die Synthese von N-Hydroxy-L-Valin beinhaltet typischerweise die Hydroxylierung von L-Valin. Eine gängige Methode beinhaltet die Verwendung von Flavin-abhängigen N-Hydroxylierungs-Enzymen . Diese Enzyme erleichtern den Hydroxylierungsprozess unter spezifischen Reaktionsbedingungen, was zur Bildung von N-Hydroxy-L-Valin führt.
Industrielle Produktionsmethoden: Die industrielle Produktion von N-Hydroxy-L-Valin kann durch mikrobielle Fermentationsprozesse erreicht werden. Die genetische Veränderung von mikrobiellen Zellen zur Produktion von L-Valin, gefolgt von enzymatischer Hydroxylierung, ist ein praktikabler Ansatz . Diese Methode stellt eine hohe Ausbeute und Reinheit der Verbindung sicher, was sie für die großtechnische Produktion geeignet macht.
Analyse Chemischer Reaktionen
Arten von Reaktionen: N-Hydroxy-L-Valin durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution . Diese Reaktionen sind essentiell für die Modifizierung der Struktur der Verbindung und die Verbesserung ihrer Eigenschaften.
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in den Reaktionen von N-Hydroxy-L-Valin verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid . Die Reaktionsbedingungen, wie Temperatur und pH-Wert, werden sorgfältig gesteuert, um die gewünschten Ergebnisse zu erzielen.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus den Reaktionen von N-Hydroxy-L-Valin gebildet werden, hängen von der Art der Reaktion ab. Zum Beispiel kann Oxidation zur Bildung von N-Oxid-Derivaten führen, während Reduktion zu Aminoalkoholen führen kann .
Wissenschaftliche Forschungsanwendungen
N-Hydroxy-L-Valin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung. In der Chemie wird es als Baustein für die Synthese komplexer Moleküle verwendet . In der Biologie spielt es eine Rolle in Stoffwechselwegen und Enzymfunktionen . In der Medizin wird N-Hydroxy-L-Valin auf seine potenziellen therapeutischen Wirkungen untersucht, darunter antimikrobielle und antioxidative Aktivitäten . Darüber hinaus hat es industrielle Anwendungen in der Produktion von Pharmazeutika und Kosmetika .
Wirkmechanismus
Der Wirkungsmechanismus von N-Hydroxy-L-Valin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -pfaden. Es wirkt als Brönsted-Base und akzeptiert ein Hydron von Donormolekülen . Diese Interaktion beeinflusst verschiedene biochemische Prozesse, darunter die Enzym-Katalyse und die Stoffwechselregulation .
Vergleich Mit ähnlichen Verbindungen
N-Hydroxy-L-Valin ist im Vergleich zu anderen ähnlichen Verbindungen aufgrund seines spezifischen Hydroxylierungsmusters und seiner biologischen Aktivität einzigartig . Ähnliche Verbindungen umfassen L-Valin, N-Hydroxy-α-Aminosäuren und Hydroxylamine . Die unterschiedlichen strukturellen Merkmale von N-Hydroxy-L-Valin tragen zu seinen einzigartigen Eigenschaften und Anwendungen bei.
Eigenschaften
CAS-Nummer |
19944-63-9 |
|---|---|
Molekularformel |
C5H11NO3 |
Molekulargewicht |
133.15 g/mol |
IUPAC-Name |
(2S)-2-(hydroxyamino)-3-methylbutanoic acid |
InChI |
InChI=1S/C5H11NO3/c1-3(2)4(6-9)5(7)8/h3-4,6,9H,1-2H3,(H,7,8)/t4-/m0/s1 |
InChI-Schlüssel |
PXEKBQAJOBYINU-BYPYZUCNSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)O)NO |
Kanonische SMILES |
CC(C)C(C(=O)O)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![17-Acetyl-9-fluoro-11,17-dihydroxy-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12287665.png)
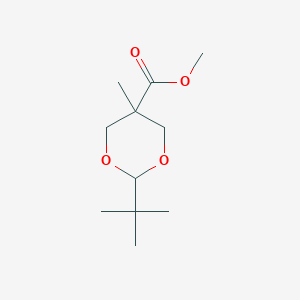

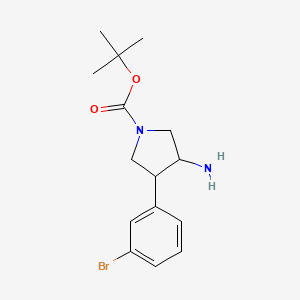
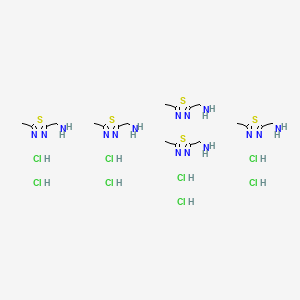
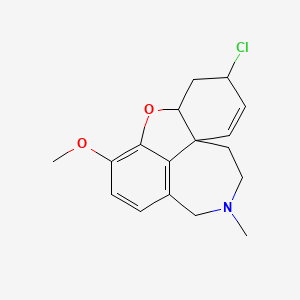
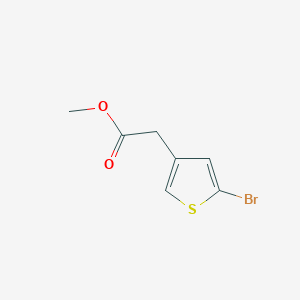
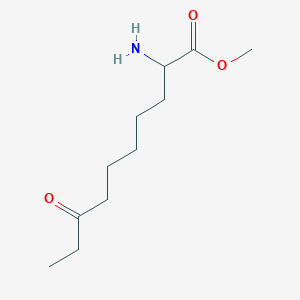

![phenyl[2-(trifluoromethyl)-1H-1,3-benzodiazol-5-yl]methanamine](/img/structure/B12287760.png)
